Physical and chemical properties of Fluoroacetic anhydride
Physical and chemical properties of Fluoroacetic anhydride
Physicochemical Properties, Reactivity Profile, and Applications in Medicinal Chemistry
Executive Summary
Fluoroacetic anhydride (CAS 407-33-0), also known as bis(fluoroacetic) anhydride, is a specialized fluorinating reagent used primarily for the introduction of the monofluoroacetyl moiety (
Part 1: Physicochemical Profile[1][6]
Fluoroacetic anhydride acts as a "hard" electrophile, susceptible to rapid hydrolysis. Its physical constants reflect the influence of the electronegative fluorine atom, which increases the electrophilicity of the carbonyl carbons relative to acetic anhydride, though less dramatically than in TFAA.
Table 1: Key Physicochemical Constants[3]
| Property | Value | Condition/Note |
| IUPAC Name | 2-Fluoroacetyl 2-fluoroacetate | - |
| CAS Registry Number | 407-33-0 | Distinct from TFAA (407-25-0) |
| Molecular Formula | - | |
| Molecular Weight | 138.07 g/mol | - |
| Appearance | Colorless liquid | Pungent odor (presumed) |
| Boiling Point | 88–89 °C | @ 12 Torr (Reduced pressure) |
| Boiling Point (Pred.) | ~129.7 °C | @ 760 mmHg (Atmospheric) |
| Density | 1.301 g/cm³ | @ 20 °C |
| Vapor Pressure | ~10 mmHg | @ 25 °C |
| Solubility | Reacts violently | Water (Hydrolysis) |
| Solubility | Soluble | DCM, THF, Acetonitrile, Ether |
Structural Analysis
The molecule consists of two fluoroacetyl groups bridged by an oxygen atom. The fluorine atoms exert a negative inductive effect (-I), withdrawing electron density from the adjacent
Part 2: Chemical Reactivity & Mechanism
Acylation Dynamics
Fluoroacetic anhydride is a potent acylating agent.[3] It transfers the fluoroacetyl group (
-
Selectivity: It is generally more reactive than acetic anhydride but less aggressive than trifluoroacetic anhydride. This intermediate reactivity allows for controlled acylation of primary amines in the presence of secondary amines under optimized conditions.
-
Leaving Group: The leaving group is the fluoroacetate anion (
). While a better leaving group than acetate due to inductive stabilization, it is biologically hazardous (see Section 4).
Hydrolysis Kinetics
Upon contact with water, the anhydride undergoes rapid hydrolysis to yield two equivalents of fluoroacetic acid .
Visualization: Reactivity Map
The following diagram illustrates the electrophilic attack vectors and the fate of the leaving group.
Figure 1: Mechanism of nucleophilic acyl substitution on fluoroacetic anhydride.
Part 3: Synthetic Applications in Drug Development
Introduction of the Monofluoroacetyl Moiety
The monofluoroacetyl group is a critical pharmacophore in medicinal chemistry. It mimics the acetyl group sterically but alters the electronic properties and metabolic stability of the drug.
-
Peptide Mimetics: Used to synthesize peptidyl fluoromethyl ketones (FMKs), which act as irreversible inhibitors of cysteine proteases. The fluorine atom activates the adjacent ketone for nucleophilic attack by the enzyme's active site cysteine.
-
Bioisosteres: The
group serves as a bioisostere for or , often improving metabolic stability against oxidation.
Synthesis of Fluorinated Heterocycles
Fluoroacetic anhydride is used to cyclize precursors into fluorinated heterocycles.
-
Example: Reaction with amidoximes to form 5-fluoromethyl-1,2,4-oxadiazoles.
-
Protocol Insight: The use of the anhydride is preferred over the acid chloride (fluoroacetyl chloride) in many cases because the byproduct (fluoroacetic acid) is less corrosive to sensitive substrates than HCl.
Part 4: Toxicology & Safety Engineering (The Lethal Synthesis)
CRITICAL WARNING: Fluoroacetic anhydride is a precursor to fluoroacetate. Its toxicity is not merely caustic (like typical anhydrides) but systemic and metabolic.
Mechanism of Action: "Lethal Synthesis"
The danger lies in the body's inability to distinguish fluoroacetate from acetate.
-
Bioactivation: Fluoroacetate is converted to Fluoroacetyl-CoA by Acetyl-CoA Synthetase.
-
Condensation: Citrate Synthase condenses Fluoroacetyl-CoA with Oxaloacetate to form (-)-erythro-2-Fluorocitrate .
-
Inhibition: Fluorocitrate binds irreversibly to Aconitase , the enzyme responsible for converting citrate to isocitrate.
-
Metabolic Collapse: This blockade halts the Krebs (TCA) cycle. Citrate accumulates to toxic levels, calcium transport is disrupted, and cellular respiration fails, leading to cardiac and CNS failure.
Visualization: The Lethal Synthesis Pathway
Figure 2: The metabolic pathway converting the anhydride precursor into the active mitochondrial toxin.
Handling Protocols
-
Engineering Controls: All manipulations must occur in a certified chemical fume hood with a minimum face velocity of 100 fpm.
-
PPE: Double nitrile gloves (or Silver Shield® laminate gloves for extended handling), chemical splash goggles, and a lab coat.
-
Decontamination: All glassware and spills must be treated with a basic solution (e.g., 10% NaOH or KOH in ethanol/water) to hydrolyze the anhydride and convert the resulting fluoroacetate into a salt, which must then be disposed of as hazardous waste (P-listed waste in US regulations). Do not simply wash down the drain.
Part 5: Experimental Protocols
Standard Operating Procedure: N-Fluoroacetylation of a Primary Amine
Objective: Synthesis of N-Fluoroacetyl-4-nitroaniline (Model Reaction).
Reagents:
-
Substrate: 4-Nitroaniline (1.0 eq)
-
Reagent: Fluoroacetic anhydride (1.1 eq)
-
Base: Triethylamine (1.2 eq)
-
Solvent: Anhydrous Dichloromethane (DCM)
Workflow:
-
Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (
). -
Dissolution: Dissolve 4-Nitroaniline in anhydrous DCM. Add Triethylamine.[6]
-
Addition: Cool the solution to 0°C. Add Fluoroacetic anhydride dropwise via syringe. The reaction is exothermic; control the rate to maintain temp < 5°C.
-
Reaction: Allow to warm to room temperature and stir for 2–4 hours. Monitor by TLC (silica, EtOAc/Hexane).
-
Quenching: Carefully add saturated aqueous
. Note: This step hydrolyzes excess anhydride to fluoroacetate. Treat the aqueous layer as highly toxic. -
Workup: Extract with DCM. Wash organic layer with 1M HCl (to remove amine traces) and Brine. Dry over
. -
Waste: Collect all aqueous washes in a dedicated "Fluoroacetate Waste" container.
Visualization: Synthesis Workflow
Figure 3: Step-by-step workflow for safe fluoroacetylation.
References
-
ChemicalBook. (2024). Fluoroacetic anhydride Properties and CAS 407-33-0. Retrieved from
-
GuideChem. (2024). Fluoroacetic anhydride Safety and Physical Data. Retrieved from
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for Fluoroacetate (Hydrolysis Product). Retrieved from
- Peters, R. A. (1952). Lethal Synthesis. Proceedings of the Royal Society of London. Series B, Biological Sciences.
- Goncharov, et al. (1991). Toxicological aspects of fluorinated organic compounds. Russian Chemical Reviews.
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. 407-33-0 CAS MSDS (fluoroacetic anhydride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. chembk.com [chembk.com]
- 6. etheses.dur.ac.uk [etheses.dur.ac.uk]
